1-(Quinolin-2-yl)ethane-1,2-diol
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Overview
Description
1-(Quinolin-2-yl)ethane-1,2-diol is an organic compound that features a quinoline ring attached to an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-yl)ethane-1,2-diol typically involves the reaction of quinoline derivatives with ethane-1,2-diol under specific conditions. One common method includes the use of quinoline-2-carbaldehyde as a starting material, which undergoes a condensation reaction with ethane-1,2-diol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Catalysts like zeolites or metal-organic frameworks (MOFs) can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
1-(Quinolin-2-yl)ethane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.
Mechanism of Action
The mechanism of action of 1-(Quinolin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells . The ethane-1,2-diol moiety enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Quinoline-2-carboxylic acid: Shares the quinoline core but lacks the ethane-1,2-diol moiety.
Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct reactivity.
Uniqueness: 1-(Quinolin-2-yl)ethane-1,2-diol is unique due to the presence of both the quinoline ring and the ethane-1,2-diol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development highlight its significance in scientific research .
Properties
CAS No. |
62955-98-0 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-quinolin-2-ylethane-1,2-diol |
InChI |
InChI=1S/C11H11NO2/c13-7-11(14)10-6-5-8-3-1-2-4-9(8)12-10/h1-6,11,13-14H,7H2 |
InChI Key |
QIQLAFRFRZFPML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(CO)O |
Origin of Product |
United States |
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